REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[CH3:10][S:11][C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16]([CH:20]=1)[C:17]([OH:19])=[O:18].[CH3:22][C:23](=O)CC>>[CH3:10][S:11][C:12]1[CH:13]=[CH:14][C:15]([O:21][CH2:8][CH3:9])=[C:16]([CH:20]=1)[C:17]([O:19][CH2:22][CH3:23])=[O:18] |f:0.1.2|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=CC(=C(C(=O)O)C1)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue
|
Type
|
WASH
|
Details
|
by flash column chromatography (silica gel, eluting with 5-15% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=CC(=C(C(=O)OCC)C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |